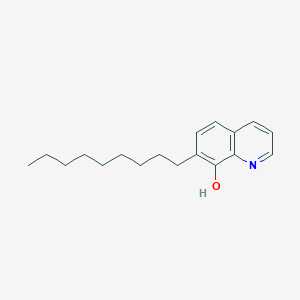

7-Nonylquinolin-8-ol

CAS No.: 79494-12-5

Cat. No.: VC15913769

Molecular Formula: C18H25NO

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79494-12-5 |

|---|---|

| Molecular Formula | C18H25NO |

| Molecular Weight | 271.4 g/mol |

| IUPAC Name | 7-nonylquinolin-8-ol |

| Standard InChI | InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-10-16-13-12-15-11-9-14-19-17(15)18(16)20/h9,11-14,20H,2-8,10H2,1H3 |

| Standard InChI Key | PWMOFKKLPZETDD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is 7-nonylquinolin-8-ol, reflecting the substitution pattern on the quinoline backbone. The quinoline nucleus consists of a bicyclic structure with a benzene ring fused to a pyridine ring. The hydroxyl group at position 8 and the nonyl chain () at position 7 introduce significant hydrophobicity and potential for intermolecular interactions.

Table 1: Key Identifiers of 7-Nonylquinolin-8-ol

| Property | Value | Source |

|---|---|---|

| CAS Number | 79494-12-5 | |

| Molecular Formula | ||

| Molecular Weight | 271.4 g/mol | |

| Exact Mass | 271.1936 g/mol | |

| Topological Polar Surface Area | 33.1 Ų |

Structural Analogues and Homologues

Structural analogues such as 2-nonyl-4-hydroxyquinoline N-oxide (CAS 316-66-5) and 4-methoxyfuro[2,3-b]quinolin-8-ol (CAS 2255-50-7) highlight the versatility of quinoline derivatives . These compounds share the quinoline core but differ in substituent positions and functional groups, leading to variations in biological activity and physicochemical behavior. For instance, the N-oxide derivative exhibits enhanced solubility in polar solvents compared to 7-nonylquinolin-8-ol due to its oxidized nitrogen atom .

Synthesis and Characterization

Table 2: Comparative Synthesis of Quinoline Derivatives

| Compound | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| 7-Aminoquinolin-8-ol | Aniline, glycerol, sulfuric acid | 62 | |

| 2-Nonyl-4-hydroxyquinoline N-oxide | Pseudomonas-mediated oxidation | N/A |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming the structure of 7-nonylquinolin-8-ol. For example:

-

-NMR: Signals at δ 8.5–9.0 ppm (quinoline protons), δ 3.5–4.0 ppm (hydroxyl proton), and δ 1.0–1.5 ppm (nonyl chain methyl groups).

-

ESI-MS: A molecular ion peak at 271.1936 corresponding to .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP value (estimated at 4.2) indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. This property aligns with its potential as a membrane-permeable agent in biological systems.

Thermal Stability

While specific melting or boiling points for 7-nonylquinolin-8-ol are unreported, analogues such as 2-nonyl-4-hydroxyquinoline N-oxide decompose above 200°C, suggesting moderate thermal stability for the parent compound .

Biological Activity and Mechanisms

Antimicrobial Properties

Quinoline derivatives are renowned for their antimicrobial effects. 2-Nonyl-4-hydroxyquinoline N-oxide (CAS 316-66-5), for instance, inhibits bacterial electron transport chains by disrupting ubiquinone binding . Although direct studies on 7-nonylquinolin-8-ol are lacking, its structural similarity suggests potential activity against Gram-negative pathogens like Pseudomonas aeruginosa .

Industrial and Research Applications

Material Science

The nonyl chain enhances compatibility with polymeric matrices, making 7-nonylquinolin-8-ol a candidate for antioxidant additives in plastics or coatings.

Pharmaceutical Development

As a building block for metal-chelating agents or enzyme inhibitors, this compound could be leveraged in drug discovery campaigns targeting neurodegenerative diseases or infectious pathogens .

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for purity assessment, using acetonitrile-water gradients for elution.

Regulatory Considerations

Under HS Code 2933499090, 7-nonylquinolin-8-ol falls under “other quinoline derivatives,” subject to a 6.5% MFN tariff and 13.0% tax rebate rate in international trade .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume